Tadalafil dioxolone

Description

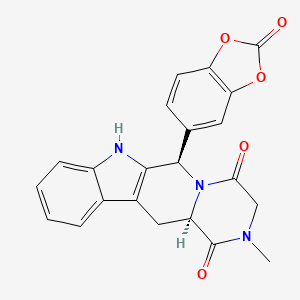

Structure

3D Structure

Properties

IUPAC Name |

(2R,8R)-6-methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c1-24-10-18(26)25-15(21(24)27)9-13-12-4-2-3-5-14(12)23-19(13)20(25)11-6-7-16-17(8-11)30-22(28)29-16/h2-8,15,20,23H,9-10H2,1H3/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWNUEJPRUVNTD-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-17-2 | |

| Record name | Tadalafil dioxolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Structural Characterization Methodologies for Tadalafil Dioxolone

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture

The definitive structural analysis of Tadalafil (B1681874) dioxolone relies on the application of high-resolution spectroscopic and spectrometric methods. These techniques provide detailed information at the atomic and molecular levels, allowing for an unambiguous confirmation of the compound's identity and structure. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a complex structure like Tadalafil dioxolone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the molecular skeleton. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides complementary information on the carbon framework.

In the analysis of this compound, the NMR spectra would be compared against those of the well-characterized Tadalafil. A key difference in the ¹H NMR spectrum would be the absence of the characteristic singlet signal for the methylene (B1212753) protons (-O-CH₂-O-) of the benzodioxole ring, which appears around δ 5.91 ppm in Tadalafil. europa.eu The introduction of the carbonyl group in the dioxolone ring would significantly alter the electronic environment of the adjacent aromatic protons, leading to predictable shifts in their signals.

Similarly, the ¹³C NMR spectrum would provide definitive evidence for the structural modification. The most notable change would be the appearance of a new signal in the downfield region (typically δ > 160 ppm) corresponding to the carbonyl carbon of the newly formed dioxolone ring. Concurrently, the signal for the methylene carbon of the original dioxole group would be absent. The chemical shifts of the aromatic carbons in the modified ring would also be altered.

While specific spectral data for this compound is not widely published, the table below illustrates the types of shifts observed for a different Tadalafil analogue, demonstrating how NMR is used to pinpoint structural changes.

| Position | Tadalafil ¹³C δ (ppm) | Amino-Tadalafil ¹³C δ (ppm) | Tadalafil ¹H δ (ppm) | Amino-Tadalafil ¹H δ (ppm) |

|---|---|---|---|---|

| 1 | 166.9 | 167.1 | - | - |

| 3 | 52.7 | 52.8 | 3.97, 4.25 | 3.96, 4.26 |

| 4 | 170.2 | 170.3 | - | - |

| 6 | 58.6 | 58.8 | 5.89 | 5.92 |

| 12a | 54.2 | 54.4 | 4.40 | 4.43 |

| 2-Substituent | 32.8 (-CH₃) | - | 2.93 (s, 3H) | 5.11 (s, 2H, -NH₂) |

| 7' (-OCH₂O-) | 101.1 | 101.1 | 5.98 (s, 2H) | 5.92 (s, 2H) |

Data adapted from a study on an amino-tadalafil analogue to illustrate the comparative NMR methodology. clearsynth.comchemignition.com

Two-dimensional NMR experiments are crucial for assembling the complete molecular puzzle by establishing correlations between different nuclei. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. dergipark.org.tr For this compound, COSY would be used to trace the connectivity within the spin systems of the pyrazino-pyrido-indole core and the aromatic rings, confirming that the core structure remains intact.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netmassbank.jp It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects correlations between protons and carbons over longer ranges (typically 2-4 bonds). researchgate.net This technique would be paramount in confirming the exact position of the new oxo-group in this compound. For instance, one would expect to see correlations from the aromatic protons on the benzodioxolone ring to the new carbonyl carbon, definitively placing the modification.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for assigning stereochemistry. For this compound, it would be used to confirm the (6R, 12aR) configuration, which is expected to be retained from the parent molecule, by observing spatial correlations consistent with this specific diastereomer.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Skeleton Analysis

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula. For this compound, HRMS would be used to confirm its molecular formula of C22H17N3O5. clearsynth.com The protonated molecule, [M+H]⁺, would have a theoretical exact mass of 404.1241, which is distinct from that of Tadalafil ([C22H19N3O4+H]⁺), which has a theoretical exact mass of 390.1448. This accurate mass measurement provides unequivocal evidence of the elemental composition and validates the presence of an additional oxygen atom and the loss of two hydrogen atoms compared to Tadalafil.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion of this compound), which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information.

The fragmentation pattern of Tadalafil is well-documented, with characteristic product ions observed at m/z 268 and 135. The fragment at m/z 268 corresponds to the core pyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione portion of the molecule, while the fragment at m/z 135 represents the charged 1,3-benzodioxole (B145889) moiety. chemignition.com

In the MS/MS analysis of this compound, a similar fragmentation pattern would be expected. The bond between the core structure and the modified benzodioxolone ring would likely cleave, producing the same stable core fragment ion at m/z 268. The other major fragment would correspond to the modified ring system. This provides strong evidence that the modification is located on the benzodioxole portion of the molecule and not on the heterocyclic core.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

|---|---|---|---|

| 404.12 | 268.11 | Pyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione core | C₇H₄O₃ (2-oxo-1,3-benzodioxole) |

| 404.12 | 151.01 | 2-oxo-1,3-benzodioxol-5-ylium | C₁₅H₁₃N₃O₂ (Tadalafil core fragment) |

Fragmentation data is predicted based on known fragmentation pathways of Tadalafil and its analogues. chemignition.com

Accurate Mass Determination for Elemental Composition Validation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For Tadalafil and its analogues, IR spectroscopy is instrumental in confirming the presence of key structural motifs.

The IR spectrum of the parent compound, Tadalafil, displays several characteristic peaks. this compound, also known as 2'-Oxo Tadalafil, shares the core structure of Tadalafil but includes an additional carbonyl group within the dioxolone ring system. ncats.io Therefore, its IR spectrum is expected to be very similar to that of Tadalafil, with the notable addition of an absorption band for the carbonate carbonyl group.

Analysis of related Tadalafil analogues shows characteristic absorption bands for the amine group (N-H stretching around 3300 cm⁻¹), the aromatic ring (C=C stretching near 1486 cm⁻¹), and other significant bands at 2890, 1430, 1035, 920, and 747 cm⁻¹. tandfonline.comtandfonline.com The β-carboline-piperazinedione derivatives of Tadalafil show two distinct carbonyl stretching peaks at approximately 1660 and 1650 cm⁻¹. nih.gov In a study on a Tadalafil-repaglinide coamorphous system, Tadalafil showed characteristic N-H stretching at 3326.8 cm⁻¹ and lactam C=O stretching at 1677.3 cm⁻¹ and 1647.6 cm⁻¹. nih.gov

Table 1: Typical Infrared Absorption Bands for Tadalafil and Related Compounds

| Functional Group | Absorption Peak (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (secondary amine) | ~3330 | |

| C-H Stretch (aromatic) | ~3061 | |

| C-H Stretch (aliphatic) | ~2905 | |

| C=O Stretch (amide/lactam) | ~1677 | nih.gov |

| C=C Stretch (aromatic) | ~1649 | |

| C-N Stretch | ~1437 |

Note: Data is based on Tadalafil and its analogues. This compound would exhibit an additional carbonyl peak from its dioxolone functional group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly its chromophoric systems. Tadalafil and its analogues contain extensive chromophores, including the indole (B1671886) and benzodioxole ring systems, which absorb UV radiation.

Studies show that Tadalafil typically exhibits a maximum absorption (λmax) at approximately 284-285 nm. asianjpr.comajrconline.orginnovareacademics.in The specific solvent used can slightly influence the λmax. For instance, in a methanol (B129727) and water mixture (80:20), the λmax is observed at 284.5 nm ajrconline.org, while in dimethyl sulfoxide (B87167) (DMSO), it is found at 285.6 nm. innovareacademics.in In analytical methods for detecting adulterants, the UV spectrum of Tadalafil analogues is often overlaid with the Tadalafil standard to check for similarities in the absorption profile, which indicates a related chromophoric structure. researchgate.netnih.gov The analysis of Tadalafil tablets in 0.1 N HCl has also utilized a wavelength of 218 nm.

The structural similarity of this compound to Tadalafil means it will have a very similar UV absorption profile, making this technique useful for its detection in samples containing Tadalafil.

Table 2: UV Absorption Maxima (λmax) for Tadalafil in Various Solvents

| Solvent | λmax (nm) | Reference |

|---|---|---|

| Methanol:Water (80:20) | 284.5 | ajrconline.org |

| Dimethyl Sulfoxide (DMSO) | 285.6 | innovareacademics.in |

| Methanol | 284 | researchgate.net |

| 0.1 N HCl Buffer | 218 |

Chromatographic Separation Techniques for Purity and Identity Confirmation in Research Samples

Chromatographic techniques are essential for separating this compound from Tadalafil and other related impurities, allowing for its unambiguous identification and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment and quality control of Tadalafil. Numerous reversed-phase HPLC (RP-HPLC) methods have been developed for its analysis. Method development involves optimizing the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

Commonly used columns are C18 and phenyl-bonded silica (B1680970) columns. ijpar.comgoogle.com Mobile phases typically consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) or acidified water. ijpar.comjapsonline.com Detection is almost universally performed using a UV detector set at or near the absorption maximum of Tadalafil, around 285 nm. google.comrjptonline.org For instance, one rapid method uses an Agilent Zorbax C18 column with a mobile phase of acetonitrile and water (40:60 v/v). ijpar.com Another method employs a monolithic silica column with a mobile phase of phosphate buffer and acetonitrile (80:20, v/v) for high-throughput analysis. nih.gov The development of these methods allows for the effective separation of Tadalafil from its process-related impurities and degradation products, which would include this compound.

Table 3: Exemplary HPLC Method Parameters for Tadalafil Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Agilent Zorbax Poroshell 120EC-C18 (100x4.6 mm, 2.7 µm) | Acetonitrile : Water (40:60 v/v) | Not Specified | Not Specified | ijpar.com |

| Agilent Zorbox SB-phenyl (250x4.6mm, 5 µm) | Acetonitrile : Water : Trifluoroacetic acid (35:65:0.1) | 1.0 | 285 | google.com |

| Inertsil C18 (150x4.6 mm, 5 µm) | Phosphate buffer (pH 3.2) : Acetonitrile (50:50 v/v) | 1.0 | 295 | nih.gov |

| Chromolith Performance RP-18e (100x4.6 mm) | Phosphate buffer (pH 3.0) : Acetonitrile (80:20, v/v) | 5.0 | 230 | nih.gov |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Approaches

Ultra-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry (MS), offers higher resolution, shorter run times, and greater sensitivity compared to conventional HPLC. UPLC-MS/MS is a powerful tool for the definitive identification and quantification of Tadalafil and its analogues, even at trace levels in complex matrices.

In a typical UPLC-MS/MS method for Tadalafil, separation is achieved on a sub-2 µm particle column (e.g., a C18 column). nih.govresearchgate.net The mobile phase often consists of acetonitrile and an ammonium acetate (B1210297) buffer with formic acid to promote ionization. nih.govsemanticscholar.org Detection is performed using a mass spectrometer, typically in positive electrospray ionization (ESI+) mode. For quantification and confirmation, Multiple Reaction Monitoring (MRM) is used. For Tadalafil, the precursor ion [M+H]⁺ is observed at m/z 390.4, which fragments to a characteristic product ion, such as m/z 268.3. nih.govresearchgate.net

For this compound, which has a molecular weight of 403.39 g/mol , the expected precursor ion [M+H]⁺ would be at m/z 404.4. ncats.io The fragmentation pattern would be studied to identify characteristic product ions for use in a specific and sensitive UPLC-MS/MS method for its detection and structural confirmation.

Table 4: UPLC-MS/MS Parameters for the Analysis of Tadalafil

| Parameter | Condition | Reference |

|---|---|---|

| Column | Shiseido C18 (100 × 2.1 mm, 2.7 µm) | nih.govresearchgate.net |

| Mobile Phase | 2.0 mM Ammonium acetate : Acetonitrile (55:45, v/v) with 0.1% Formic Acid | nih.govresearchgate.net |

| Flow Rate | 0.7 mL/min | nih.govresearchgate.net |

| Ionization Mode | Positive Ion Electrospray (ESI+) | nih.govresearchgate.net |

| MRM Transition (Tadalafil) | m/z 390.4 → 268.3 | nih.govresearchgate.net |

| MRM Transition (this compound) | m/z 404.4 → (To be determined) | Predicted |

X-ray Crystallography for Solid-State Structural Elucidation (If applicable to derivatives or related compounds)

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid, including its stereochemistry and solid-state conformation. While specific crystallographic data for this compound is not widely published, this technique has been applied to Tadalafil and its derivatives, providing crucial structural insights.

The crystal structure of Tadalafil itself has been determined, confirming its (6R, 12aR) stereochemistry. acs.org Furthermore, X-ray diffraction has been used to identify and characterize different crystalline forms, or polymorphs, of Tadalafil, which can have different physical properties. google.com

In the synthesis of novel Tadalafil analogues, single-crystal X-ray diffraction is a key step to unequivocally confirm the structure and stereochemistry of the newly created molecules. mdpi.com For example, crystallographic studies were successfully performed on diketopiperazine-based Tadalafil analogues, confirming their molecular geometry. mdpi.com The need to confirm the relative stereochemistry of dimeric tadalafil analogues through X-ray crystallography has also been noted in research. jst.go.jp This highlights the importance of the technique in the structural elucidation of any new or uncharacterized Tadalafil-related compound, including this compound.

Theoretical and Computational Chemistry of Tadalafil Dioxolone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and spectroscopic signatures.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules like tadalafil (B1681874) dioxolone. By calculating the electron density, DFT can provide a detailed picture of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting chemical reactivity. For instance, the HOMO region indicates sites susceptible to electrophilic attack, while the LUMO region points to sites prone to nucleophilic attack.

Calculation of Spectroscopic Parameters for Prediction and Interpretation

Quantum chemical calculations can predict various spectroscopic parameters, aiding in the interpretation of experimental data. For tadalafil dioxolone, these calculations could include:

Infrared (IR) and Raman Spectra: Theoretical calculations of vibrational frequencies can help assign the peaks in experimental IR and Raman spectra to specific molecular vibrations, confirming the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR data to provide a detailed structural elucidation.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, offering insights into the molecule's chromophores.

These predictive calculations are not only crucial for structural verification but also for understanding the electronic environment of different parts of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

Molecules are not static entities; they are dynamic and can adopt various conformations. Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of this compound over time.

Exploration of Preferred Conformational States of this compound

MD simulations can reveal the most stable, low-energy conformations of this compound in different environments, such as in a vacuum or in a solvent. By simulating the molecule's movements, researchers can identify the preferred spatial arrangements of its atoms and the energetic barriers between different conformations. This information is critical as the biological activity of a molecule is often dependent on its three-dimensional shape. For this compound, the relative orientation of the dioxolone ring with respect to the rest of the molecular scaffold would be a key area of investigation.

Assessment of Molecular Flexibility and Rigidity

The flexibility and rigidity of different parts of a molecule are important for its ability to bind to a biological target. MD simulations can quantify this by calculating the root-mean-square fluctuation (RMSF) of each atom. This would likely show that the fused ring systems of this compound are relatively rigid, while other parts of the molecule may exhibit greater flexibility. Understanding this dynamic behavior is essential for designing molecules with specific binding properties.

In Silico Exploration of Chemical Interactions

In silico methods, particularly molecular docking and further MD simulations, are instrumental in predicting how a molecule like this compound might interact with biological macromolecules, such as enzymes or receptors. While studies on tadalafil have explored its binding to phosphodiesterase type 5 (PDE5), similar investigations for this compound would be necessary to understand its specific interaction profile. nih.govnih.gov

A molecular docking study would place the this compound molecule into the binding site of a target protein to predict its binding orientation and affinity. Subsequent MD simulations of the protein-ligand complex could then be used to assess the stability of the predicted binding mode and to analyze the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. These in silico approaches are a cornerstone of modern drug discovery, enabling the rational design of new therapeutic agents. nih.govbiorxiv.org

Ligand-Based and Structure-Based Computational Design Principles

The design of tadalafil analogs, and by extension this compound, can be approached using both ligand-based and structure-based computational methods. These principles are foundational in medicinal chemistry for the rational design of new compounds.

Ligand-Based Design: This approach focuses on a set of molecules known to interact with a target of interest. In the context of tadalafil and its analogs, ligand-based design would involve analyzing the common structural features and properties of known active compounds. nih.gov The core tetrahydro-β-carboline piperazinedione scaffold of tadalafil is a key pharmacophore. tandfonline.com Modifications to this scaffold, including the substitution at the piperazinedione nitrogen and the nature of the group at the C-6 position (the benzodioxole in tadalafil), are explored to understand their impact on activity. nih.govtandfonline.com For this compound, a ligand-based approach would compare its three-dimensional shape, electrostatic potential, and other molecular descriptors to those of tadalafil and other analogs to predict its potential for similar interactions.

Structure-Based Design: This method relies on the known three-dimensional structure of the target, often a protein. For tadalafil and its analogs, the crystal structure of its biological target is well-characterized, allowing for detailed in silico studies. tandfonline.com Structure-based design for a new analog like this compound would involve docking the molecule into the active site of a relevant protein to predict its binding orientation and affinity. researchgate.net The 1,3-benzodioxole (B145889) moiety of tadalafil is known to occupy a specific pocket within its target's binding site. tandfonline.comresearchgate.net Computational models would be used to assess how the introduction of the ketone group in this compound affects these key interactions, considering factors like steric hindrance and altered electronic interactions. researchgate.net

Prediction of Binding Modes with Generic Chemical Scaffolds (excluding specific biological targets for drug action)

While the primary application of binding mode prediction for tadalafil analogs is related to their specific biological targets, the principles can be extended to understand their interactions with more generic chemical scaffolds. This is valuable for predicting off-target interactions, understanding physical properties, and for applications in materials science. Molecular docking is a key computational technique used for this purpose. jscimedcentral.comrsc.org

The process involves defining a generic scaffold, which could be a simple aromatic ring, a hydrogen-bonding donor/acceptor group, or a more complex but non-biological molecular framework. This compound would then be computationally "placed" in various orientations and conformations relative to this scaffold. A scoring function is used to estimate the stability of each pose, predicting the most likely binding modes. rsc.org

Key interactions that would be modeled include:

π-π stacking: The aromatic rings of the indole (B1671886) and the dioxolone moieties of this compound can engage in stacking interactions with aromatic scaffolds.

Hydrogen bonding: The ketone group on the dioxolone ring and the amide groups in the piperazinedione ring can act as hydrogen bond acceptors.

Computational methods like Density Functional Theory (DFT) can be used to calculate the electrostatic potential surface of this compound, providing a map of its electron-rich and electron-poor regions, which in turn helps in predicting its interactions with various chemical scaffolds. acs.org

Structure-Property Relationship Modeling (Chemical Properties Only)

Structure-property relationship (SPR) modeling seeks to establish a mathematical correlation between the chemical structure of a molecule and its physical or chemical properties. For this compound, this can be used to predict its stability and spectroscopic characteristics.

Predictive Models for Chemical Stability

The chemical stability of a compound is crucial for its synthesis, storage, and handling. The introduction of the dioxolone group in this compound is the primary structural change affecting its stability compared to the parent compound. The 1,2-dioxolane ring system, particularly with a ketone group, can be susceptible to hydrolysis, especially under acidic or basic conditions. rsc.org

Predictive models for chemical stability can be developed using several computational approaches:

Quantum Chemistry Calculations: Methods like DFT can be used to calculate the energies of different molecular orbitals. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate higher reactivity and lower kinetic stability. researchgate.net

Forced Degradation Studies in Silico: Computational models can simulate the conditions of forced degradation (e.g., presence of water, acid, or base) to identify the most likely degradation pathways and products. For this compound, this would likely involve modeling the hydrolysis of the dioxolone ring.

Quantitative Structure-Property Relationship (QSPR) Models: These models are built by correlating the known stability of a training set of molecules with a variety of molecular descriptors. While a specific QSPR model for this compound is not available, general models for the stability of related heterocyclic compounds could provide an estimation.

The stability of dioxolane-containing compounds can be influenced by substituents. In some cases, electron-withdrawing groups can affect the stability of the ring system. nih.govontosight.ai The presence of the large, rigid tetracyclic core of the tadalafil structure may also impart a degree of steric protection to the dioxolone moiety, potentially influencing its stability.

Correlation of Structural Features with Spectroscopic Signatures

The structure of this compound can be unequivocally confirmed and studied through various spectroscopic techniques. Each part of the molecule gives rise to characteristic signals in its spectra.

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a protonated molecular ion [M+H]⁺. The key fragmentation pattern would involve the cleavage of the bond connecting the benzodioxole moiety to the tetracyclic core. tandfonline.commdpi.com This would result in a characteristic fragment ion for the dioxolone-substituted phenyl group and another for the main pyrazinopyridoindole-1,4-dione structure. The exact mass of these fragments can be used to confirm the elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton spectrum of this compound would show characteristic signals for the aromatic protons on the indole and dioxolone rings, as well as signals for the protons in the tetracyclic core and the N-methyl group. tandfonline.com The absence of the methylene (B1212753) protons of the dioxole ring (typically a singlet around 5.9-6.0 ppm in tadalafil) and the appearance of signals corresponding to the modified aromatic system would be a key indicator of the dioxolone structure. tandfonline.comtandfonline.com

¹³C NMR: The carbon spectrum would show a distinct signal for the ketone carbonyl carbon in the dioxolone ring, which would be absent in the spectrum of tadalafil. tandfonline.com The chemical shifts of the aromatic carbons in the benzodioxole ring would also be significantly different due to the presence of the electron-withdrawing ketone group. jfda-online.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups. In addition to the amide carbonyl stretches from the piperazinedione ring (around 1650-1680 cm⁻¹), a new, likely higher frequency, carbonyl stretch from the dioxolone ketone would be expected. tandfonline.comasianjpr.comdergipark.org.tr The aromatic C-H and C=C stretching vibrations would also be present. tandfonline.comasianjpr.com

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| Mass Spectrometry (ESI-MS) | Protonated molecular ion [M+H]⁺. Fragmentation yielding ions corresponding to the dioxolone-phenyl moiety and the tetracyclic core. tandfonline.commdpi.com |

| ¹H NMR | Absence of dioxole methylene protons (around 5.9-6.0 ppm). Shifted aromatic proton signals in the benzodioxole region compared to tadalafil. tandfonline.comtandfonline.com |

| ¹³C NMR | Presence of a ketone carbonyl signal from the dioxolone ring. Shifted aromatic carbon signals in the benzodioxole region. tandfonline.comjfda-online.com |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretching bands for the amides in the piperazinedione ring and a distinct C=O stretch for the dioxolone ketone. Aromatic C-H and C=C stretching bands. tandfonline.comasianjpr.comdergipark.org.tr |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Tadalafil |

| This compound |

| Aminotadalafil |

| 2-hydroxypropylnortadalafil |

| n-butylnortadalafil |

| Sildenafil (B151) |

Chemical Stability and Degradation Pathways of Tadalafil Dioxolone

Forced Degradation Studies in Various Chemical Environments

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. Such studies on Tadalafil (B1681874) have revealed its susceptibility to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions. researchgate.nettandfonline.com While solid-state Tadalafil demonstrates stability against heat, humidity, and light, its solutions and suspensions are prone to degradation under various stress conditions. europa.eu

Under acidic conditions, Tadalafil undergoes degradation, leading to the formation of specific by-products. researchgate.net One significant degradation product formed exclusively under acidic stress has been identified and characterized using advanced analytical techniques such as UPLC-MS, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR). asianpubs.orgresearchgate.net This product is identified as (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d] asianpubs.orgresearchgate.netdioxole-5-carbonyl)-1-methylpiperazine-2,5-dione. asianpubs.orgresearchgate.net The mechanism likely involves the cleavage of the piperazine-dione ring system.

Studies have shown that in the presence of 1 M hydrochloric acid at elevated temperatures, significant degradation of Tadalafil occurs. ufmg.br The formation of degradation products is a result of the hydrolysis of the amide bonds within the piperazine-dione ring, which is a core structural feature of Tadalafil. One proposed mechanism involves a keto-enolic tautomerism of Tadalafil in an acidic medium. ufmg.br

| Condition | Identified Degradation Product | Analytical Technique |

|---|---|---|

| 1 M HCl, 50°C, 24h | (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d] asianpubs.orgresearchgate.netdioxole-5-carbonyl)-1-methylpiperazine-2,5-dione | UPLC-MS, HRMS, NMR |

Tadalafil is particularly unstable under alkaline conditions, showing more extensive degradation compared to acidic environments. nih.govresearchgate.net The degradation in a basic medium, such as 0.01 M sodium hydroxide, also likely proceeds through the hydrolysis of the amide linkages in the piperazine-dione ring. ufmg.br Similar to acidic conditions, a proposed keto-enolic tautomerism mechanism in an alkaline medium can lead to the formation of degradation products. ufmg.br Studies have reported significant degradation of Tadalafil when exposed to 1.0 N NaOH. nih.gov

| Condition | Observed Effect |

|---|---|

| 0.01 M NaOH, Room Temperature, 6h | Extensive Degradation |

| 1.0 N NaOH | Extensive Degradation |

Exposure to oxidative stress, for instance, with hydrogen peroxide, also leads to the degradation of Tadalafil. researchgate.netufmg.br The methylenedioxyphenyl group of Tadalafil is a potential site for oxidation. The formation of "2'-Oxo Tadalafil," also known as Tadalafil dioxolone, involves the oxidation of this specific moiety. nih.govveeprho.com The structure of this compound (C22H17N3O5) contains an additional oxygen atom compared to Tadalafil (C22H19N3O4), consistent with an oxidative transformation. nih.govsmolecule.com Degradation with 30% hydrogen peroxide has been shown to produce impurities. nih.gov

| Condition | Potential Degradation Product |

|---|---|

| 3% H2O2, Room Temperature, 10h | Oxidized derivatives |

| 30% H2O2 | This compound (2'-Oxo Tadalafil) |

While some studies suggest that Tadalafil is relatively stable under photolytic and thermal stress, others have reported degradation upon exposure to UVA light. researchgate.netscielo.br In one study, exposure to UVA light for 60 minutes in a photostability chamber induced degradation. scielo.br However, another study found no significant degradation when the drug was exposed to daylight for 24 hours. rjptonline.org The discrepancy may be due to the specific conditions of the photolytic exposure, such as the wavelength and intensity of the light source.

Oxidative Degradation Pathways and By-product Characterization

Elucidation of Degradation Kinetics and Reaction Orders

The degradation kinetics of Tadalafil have been investigated under various conditions. In both acidic and alkaline environments, the degradation of Tadalafil has been reported to follow first-order kinetics. nih.gov The rate of degradation is influenced by temperature, with higher temperatures leading to faster degradation. For instance, the rate constant (k) for alkaline degradation was found to increase from 0.0089 min⁻¹ at 40°C to 0.1896 min⁻¹ at 80°C. nih.gov Similarly, for acidic degradation, the rate constant increased from 0.0072 min⁻¹ at 40°C to 0.1812 min⁻¹ at 80°C. nih.gov In contrast, when Tadalafil was studied in association with sildenafil (B151) under photolytic conditions, its degradation followed zero-order kinetics. scielo.br

| Condition | Reaction Order | Rate Constant (k) |

|---|---|---|

| Acidic Hydrolysis (40°C) | First-order | 0.0072 min⁻¹ |

| Alkaline Hydrolysis (40°C) | First-order | 0.0089 min⁻¹ |

| Photolytic (associated with Sildenafil) | Zero-order | Not specified |

Role of Specific Structural Moieties in Degradation Susceptibility

The degradation susceptibility of Tadalafil is intrinsically linked to its molecular structure. The key structural moieties that are prone to degradation include:

Piperazine-dione Ring: This heterocyclic ring contains two amide bonds, which are susceptible to hydrolysis under both acidic and alkaline conditions. The cleavage of this ring is a primary degradation pathway.

Methylenedioxyphenyl Group: This group is a site for oxidative degradation. The formation of this compound (2'-Oxo Tadalafil) occurs at this position, indicating its vulnerability to oxidation. nih.govveeprho.com

The presence of these functional groups dictates the stability profile of Tadalafil and the nature of the degradation products formed under various stress conditions.

Advanced Analytical Methodologies for Detection and Quantification of Tadalafil Dioxolone in Complex Chemical Matrices Non Biological/non Clinical Focus

Development of Highly Sensitive and Selective Analytical Assays

The ability to detect and quantify trace levels of tadalafil (B1681874) dioxolone within complex mixtures containing structurally similar compounds necessitates the development of highly sensitive and selective analytical assays. Modern analytical chemistry offers several powerful techniques capable of achieving the required levels of performance.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) stands as a premier technique for the analysis of tadalafil dioxolone. This method combines the superior separation capabilities of liquid chromatography with the high mass accuracy and resolution of advanced mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers.

The chromatographic separation, typically performed using reversed-phase columns (e.g., C18), allows for the separation of this compound from its parent compound, tadalafil, and other related impurities based on differences in polarity. The subsequent detection by HRMS provides highly accurate mass measurements, enabling the confident identification of this compound by its exact mass. This high mass accuracy is crucial for differentiating it from other compounds that may have the same nominal mass but different elemental compositions. Furthermore, the fragmentation pattern of the molecule, obtained through tandem mass spectrometry (MS/MS), provides structural information that serves as a definitive confirmation of its identity.

Table 1: Illustrative LC-HRMS Parameters for this compound Analysis

| Parameter | Condition |

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1-5 µL |

| Mass Spectrometer | Orbitrap or Q-TOF Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Full Scan MS and Targeted MS/MS |

| Mass Resolution | > 60,000 FWHM |

| Precursor Ion (m/z) | [M+H]⁺ for this compound |

| Key Fragment Ions (m/z) | Specific product ions for structural confirmation |

This table is for illustrative purposes and actual parameters may vary based on the specific instrument and application.

While this compound's polarity and thermal lability can present challenges for direct gas chromatography (GC) analysis, GC-MS can be a powerful tool when combined with appropriate derivatization strategies. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound suitable for GC analysis.

For this compound, which contains polar functional groups, silylation is a common derivatization technique. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens on the molecule with trimethylsilyl (B98337) (TMS) groups. This process reduces the compound's polarity and increases its volatility, allowing for successful elution from the GC column and subsequent detection by the mass spectrometer. The mass spectra of the derivatized compound will show characteristic fragment ions, which are used for identification and quantification.

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. When coupled with mass spectrometry, CE-MS offers an alternative and complementary approach to LC-MS for the analysis of this compound. CE is particularly advantageous for its high separation efficiency, short analysis times, and minimal sample and solvent consumption.

The separation in CE is based on the charge-to-size ratio of the analytes. For this compound, this technique can effectively separate it from other charged or polar impurities in a chemical matrix. The interface between the CE instrument and the mass spectrometer is a critical component, and various designs, such as electrospray ionization (ESI) interfaces, have been developed to enable robust coupling. The mass spectrometer provides sensitive and selective detection, confirming the identity of the separated components based on their mass-to-charge ratios and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Validation of Analytical Methods for Specificity, Precision, and Accuracy in Chemical Purity Assessment

The validation of any analytical method is a critical step to ensure that it is suitable for its intended purpose. For the assessment of chemical purity, the method must be rigorously validated according to established guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), even when applied in a non-clinical context for chemical characterization.

Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For this compound, this involves demonstrating that the analytical signal is free from interference from tadalafil and other synthesis-related impurities.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by analyzing a sample with a known concentration of this compound (e.g., a certified reference material) and comparing the measured value to the certified value.

Table 2: Typical Validation Parameters and Acceptance Criteria

| Parameter | Measurement | Acceptance Criteria (Illustrative) |

| Specificity | Analysis of blank, placebo, and spiked samples | No interference at the retention time of the analyte |

| Linearity | Analysis of at least five concentrations | Correlation coefficient (r²) ≥ 0.99 |

| Range | Verified by linearity, accuracy, and precision | The interval between the upper and lower concentration levels |

| Accuracy (% Recovery) | Analysis of samples with known concentrations | 98.0% - 102.0% |

| Precision (RSD%) | Repeatability and intermediate precision | RSD ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Reportable value |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | Reportable value with acceptable precision and accuracy |

RSD: Relative Standard Deviation

Application of Chemoinformatics and Data Analytics in Analytical Profiling

Chemoinformatics and advanced data analytics play an increasingly important role in the analytical profiling of complex chemical mixtures containing this compound. The large and complex datasets generated by techniques like LC-HRMS require sophisticated software tools for processing, analysis, and interpretation.

Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), can be applied to the analytical data to identify patterns and correlations that may not be apparent from a simple visual inspection of the chromatograms or spectra. For instance, PCA can be used to compare the impurity profiles of different batches of a synthesized chemical, helping to identify sources of variability in the manufacturing process.

Furthermore, chemoinformatic tools can be used to create databases of known and potential impurities, including their chromatographic and mass spectral characteristics. This allows for the rapid and automated screening of analytical data for the presence of these compounds. By combining analytical data with chemoinformatic analysis, a more comprehensive understanding of the chemical purity and impurity profile of this compound can be achieved.

Future Directions in Fundamental Chemical Research on Tadalafil Dioxolone

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The synthesis of tadalafil (B1681874) and its analogs, including tadalafil dioxolone, traditionally relies on multi-step processes, most notably the Pictet-Spengler reaction. google.commdpi.com While effective, these routes often involve halogenated solvents, harsh reaction conditions, and complex purification procedures, prompting a shift towards more sustainable and efficient methodologies. google.comgoogle.com Future research is focused on aligning the synthesis of these complex heterocyclic systems with the principles of green chemistry. researchgate.net

Key areas of development include:

Greener Solvent Systems: Research has demonstrated the potential of replacing conventional solvents like dichloromethane (B109758) and chloroform (B151607) with more environmentally benign alternatives. google.comresearchgate.net An improved synthesis of tadalafil has been reported using dimethyl carbonate, a safer solvent, for the diastereoselective Pictet-Spengler reaction. researchgate.net Furthermore, ionic liquids such as 1,3-dimethyl-1-butylimidazolium bis(trifluoromethylsulfonyl)amide ([C₄dmim][NTf₂]) have been successfully employed as recyclable solvent systems for key synthetic steps. researchgate.net

Biocatalysis: The use of enzymes to catalyze key reactions offers high selectivity and mild reaction conditions. For the crucial Pictet-Spengler condensation, research into enzymes like strictosidine (B192452) synthase (STR) is promising. d-nb.infonih.gov While wild-type enzymes may not accept the specific aldehydes required for this compound synthesis, protein engineering techniques can be used to develop variants with the desired substrate scope, enabling highly stereoselective synthesis of the tetrahydro-β-carboline core. d-nb.info

Flow Chemistry: Continuous flow chemistry presents a powerful alternative to traditional batch processing for synthesizing active pharmaceutical ingredients (APIs). scielo.br This technology offers enhanced control over reaction parameters, improved safety, and potential for automation. researchgate.net Applying flow chemistry to the synthesis of this compound could streamline the production process, particularly for high-temperature or high-pressure steps, leading to higher yields and purity. scielo.br

| Approach | Key Innovation | Potential Advantage | Relevant Research Finding |

|---|---|---|---|

| Greener Solvents | Use of dimethyl carbonate; ionic liquids (e.g., [C₄dmim][NTf₂]) | Reduced environmental impact, safer handling, potential for solvent recycling | Dimethyl carbonate proved a good alternative to nitromethane (B149229) for the Pictet-Spengler reaction. researchgate.net |

| Biocatalysis | Engineered strictosidine synthase (STR) variants | High stereoselectivity, mild reaction conditions, reduced byproducts | An engineered STR double variant accepted various benzaldehydes, producing chiral 1-aryl-tetrahydro-β-carbolines. d-nb.info |

| Flow Chemistry | Continuous processing in microreactors | Improved process control, enhanced safety, higher throughput, automation potential | Flow chemistry has been identified as a key technology for the synthesis of APIs like tadalafil. scielo.brresearchgate.net |

Development of Advanced Spectroscopic Probes for Real-time Monitoring of Reactions

To optimize the synthesis of complex molecules like this compound, a deep understanding of reaction kinetics, intermediate formation, and crystallization is essential. Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing through real-time measurement of critical process parameters. mt.comglobalresearchonline.net Spectroscopic techniques are central to PAT, enabling non-invasive, in-line monitoring. globalresearchonline.netnih.gov

Future research will likely focus on applying and refining these techniques for the specific steps in this compound synthesis:

Raman Spectroscopy: This technique is highly effective for monitoring multiple aspects of pharmaceutical manufacturing. news-medical.net It can provide a molecular fingerprint to track the conversion of reactants to products in real-time. americanpharmaceuticalreview.com For the final stages of synthesis, Raman spectroscopy is particularly valuable for monitoring crystallization processes, including identifying and controlling the formation of specific polymorphs, which is critical for the final product's properties. mdpi.commdpi.comazom.com The development of chemometric models correlating Raman spectra with process variables allows for high-accuracy monitoring. americanpharmaceuticalreview.com

Time-Resolved Fluorescence: The core Pictet-Spengler reaction is a critical step where monitoring is crucial for ensuring yield and stereoselectivity. nih.govdepaul.edu Researchers have developed microfluidic systems that integrate organic synthesis with analytical separation and label-free time-resolved fluorescence detection. nih.gov Applying such a system to the synthesis of the this compound backbone would allow for high-throughput screening of reaction conditions and catalysts by monitoring the formation of the tetrahydro-β-carboline product in real time. nih.gov

| Technique | Application in this compound Synthesis | Information Gained | Key Advantage |

|---|---|---|---|

| In-line Raman Spectroscopy | Monitoring reaction progress and crystallization | Reactant/product concentration, polymorphic form, crystallization kinetics | Non-destructive, real-time, sensitive to solid-state form. news-medical.netmdpi.com |

| Time-Resolved Fluorescence | Monitoring the Pictet-Spengler reaction on-chip | Reaction rate, product formation, enantioselectivity | High-throughput screening of catalysts and conditions. nih.gov |

| Other PAT Tools (e.g., NIR, FTIR) | Comprehensive process monitoring | Concentrations of various components, reaction endpoints | Provides a holistic, real-time understanding of the chemical process. researchgate.netmt.com |

Integration of Artificial Intelligence and Machine Learning in Structure-Property Prediction

The discovery and optimization of novel molecules can be significantly accelerated by computational methods. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for developing quantitative structure-property relationship (QSPR) models. nih.govmdpi.com These models can predict the physicochemical properties of new chemical entities based on their molecular structure, guiding synthetic efforts toward compounds with desired characteristics. aps.orgresearchgate.net

For this compound and its derivatives, future research in this area will focus on:

Predicting Physicochemical Properties: ML models can be trained on datasets of known compounds to predict properties such as solubility, lipophilicity (logP), melting point, and polar surface area for novel this compound analogs. nih.govmdpi.com This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of molecules with favorable drug-like properties.

Modeling Binding Affinity and Selectivity: Computational studies, including molecular docking and 3D-QSAR, have already been used to understand the molecular basis for tadalafil's selectivity. researchgate.netnih.govacs.org Future ML models, trained on larger datasets of tadalafil analogs and their measured activities, could more accurately predict binding affinities for various enzyme targets. nih.gov This would be invaluable for designing analogs with tailored selectivity profiles.

Assessing Synthetic Accessibility: Beyond predicting properties, AI can also be used to evaluate the synthetic feasibility of designed molecules. By learning from vast databases of chemical reactions, these tools can help chemists focus on designing novel this compound analogs that are not only promising in theory but also practical to synthesize.

| AI/ML Application | Objective | Input Data | Predicted Output |

|---|---|---|---|

| QSPR Modeling | Predict physicochemical properties of new analogs | Molecular descriptors (fingerprints, structural features) | Solubility, logP, melting point, etc. nih.gov |

| Binding Affinity Prediction | Forecast the inhibitory activity against specific enzymes | 3D structure, molecular fingerprints, interaction data | Predicted binding free energy, IC₅₀ values. researchgate.netacs.org |

| Synthetic Accessibility Scoring | Evaluate the ease of synthesis for novel structures | Molecular structure | A score indicating the likelihood of successful synthesis. |

Exploration of this compound as a Chemical Probe for Mechanistic Studies (non-pharmacological)

The inherent structural complexity and specific binding characteristics of the tadalafil scaffold make it an excellent starting point for the design of chemical probes. These tools can be used to investigate biological processes in a non-pharmacological context. Future research could repurpose the this compound structure to create probes for studying enzyme function, distribution, and engagement in complex biological systems.

Potential avenues for exploration include:

Fluorescent Probes: By attaching a fluorophore to the this compound molecule at a position that does not disrupt its core binding interactions, fluorescent probes can be created. mdpi.comresearchgate.netresearchgate.net These probes could be used in fluorescence-based assays or cellular imaging to visualize the localization of target enzymes or to study competitive binding events in real time. mdpi.com

Radiolabeled Tracers for PET Imaging: The synthesis of fluorinated tadalafil analogs has been explored for development into ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. acs.org While challenges such as epimerization during radiosynthesis exist, overcoming them would allow for the non-invasive, in vivo visualization and quantification of target enzyme distribution and density in living subjects, providing invaluable data for fundamental biological research. acs.org

Activity-Based Protein Profiling (ABPP) Probes: ABPP is a powerful chemoproteomic technology that uses reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. wikipedia.orgnih.govnih.gov A this compound analog could be engineered into an activity-based probe (ABP). This would typically involve incorporating a reactive group (a "warhead") that forms a covalent bond with a residue in the enzyme's active site, along with a reporter tag (like biotin (B1667282) or a fluorophore) for detection. wikipedia.orgfrontiersin.org Such a probe would allow for the specific labeling and identification of active enzyme targets in cells or tissues, helping to uncover novel functions and regulatory mechanisms beyond its known roles. nih.govrsc.org

Q & A

Q. Which integrated approaches predict off-target effects of structurally modified this compound compounds?

- Methodological Answer : Combine molecular docking (e.g., PDE6, PDE11 isoforms) with high-throughput screening in primary cell lines. Validate using transcriptomic profiling (RNA-seq) to identify unintended pathway activations .

Guidance on Data Interpretation and Reporting

- Contradictory Results : Compare methodologies (e.g., dosing regimens, model species) across studies. Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses to identify moderators .

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing raw datasets. Use platforms like ClinicalStudyDataRequest.com with anonymized patient-level data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.